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Compound of Interest

Compound Name:
Ethanone, 1-[3,5-

bis(phenylmethoxy)phenyl]-

Cat. No.: B017108 Get Quote

An In-Depth Technical Guide to 1-[3,5-bis(phenylmethoxy)phenyl]ethanone (Common Name:

3,5-Dibenzyloxyacetophenone)

Prepared by: Gemini, Senior Application Scientist

Executive Summary
This technical guide provides a comprehensive scientific overview of 1-[3,5-

bis(phenylmethoxy)phenyl]ethanone, commonly known as 3,5-Dibenzyloxyacetophenone. This

document is intended for researchers, scientists, and professionals in drug development and

synthetic organic chemistry. We will delve into the compound's core chemical identity, robust

synthesis protocols with mechanistic justifications, detailed spectroscopic characterization, and

its critical applications as a versatile intermediate in pharmaceutical manufacturing. The

synthesis and characterization sections are designed to be self-validating, providing the causal

logic behind experimental choices to ensure reproducibility and high-purity outcomes.

Chemical Identity and Physicochemical Properties
1-[3,5-bis(phenylmethoxy)phenyl]ethanone is an aromatic ketone characterized by an

acetophenone core functionalized with two benzyloxy groups at the 3 and 5 positions. These

benzyloxy groups serve as robust protecting groups for the hydroxyl functionalities of the

parent 3,5-dihydroxyacetophenone. This protection strategy is fundamental in multi-step
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syntheses, preventing the acidic phenolic protons from interfering with subsequent base- or

nucleophile-sensitive reactions.

Chemical Structure
The molecular structure consists of a central benzene ring substituted with an acetyl group (-

COCH₃) and two benzyloxy groups (-OCH₂C₆H₅). The substitution pattern is 1,3,5, which has

implications for the symmetry of the molecule, observable in its spectroscopic data.

Caption: Chemical Structure of 1-[3,5-bis(phenylmethoxy)phenyl]ethanone.

Physicochemical Data Summary
The compound's physical properties make it suitable for standard organic synthesis laboratory

procedures. It is a solid at room temperature, simplifying handling, weighing, and storage. Its

solubility profile allows for reactions in common aprotic solvents and straightforward purification

via recrystallization or chromatography.
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Property Value Source(s)

IUPAC Name

1-[3,5-

bis(phenylmethoxy)phenyl]eth

anone

[1]

Common Names

3,5-Dibenzyloxyacetophenone,

3',5'-

Bis(benzyloxy)acetophenone

[2][3]

CAS Number 28924-21-2 [4][5]

Molecular Formula C₂₂H₂₀O₃ [4][5]

Molecular Weight 332.39 g/mol [4][5]

Appearance
Off-white to pale yellow

crystalline powder
[4][6]

Melting Point 60-64 °C [1][4]

Boiling Point 489.5 °C at 760 mmHg [1][4]

Solubility
Soluble in Dichloromethane,

Ethyl Acetate, Methanol
[4][7]

Synthesis and Mechanistic Insight
The synthesis of 3,5-Dibenzyloxyacetophenone is most commonly achieved via the reaction of

a protected benzoic acid derivative with an organometallic reagent. This approach is highly

efficient and leverages readily available starting materials.

Retrosynthetic Analysis & Strategy
The target molecule is an acetophenone, which points to a disconnection at the carbonyl

carbon. A standard and reliable method for forming a ketone is the reaction of a carboxylic acid

derivative with an organometallic reagent. To prevent side reactions, a specific type of

organometallic is required. While Grignard reagents are potent, they can add twice to acid

chlorides or esters to form tertiary alcohols. The use of an organolithium reagent on the free

carboxylic acid, however, provides a controlled route. The reaction proceeds through a stable
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dilithio intermediate that resists further addition, collapsing to the desired ketone only upon

aqueous workup.

The precursor, 3,5-dibenzyloxybenzoic acid, is itself prepared by the Williamson ether

synthesis from 3,5-dihydroxybenzoic acid and benzyl bromide, a standard protecting group

strategy.
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Synthesis Workflow

3,5-Dibenzyloxybenzoic Acid
(Starting Material)

Formation of Dilithio Intermediate

1. Add CH₃Li
(15-20 °C)

Methyl Lithium (CH₃Li)
in Ether/THF

Aqueous Workup
(H₂O)

2. Quench

3,5-Dibenzyloxyacetophenone
(Crude Product)

Recrystallization
(Ether-Hexane)

3. Isolate & Purify

Pure Product

Click to download full resolution via product page

Caption: Key steps in the synthesis of 3,5-Dibenzyloxyacetophenone.
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Experimental Protocol: Synthesis from 3,5-
Dibenzyloxybenzoic Acid
This protocol is adapted from a standard, reliable procedure for the synthesis of ketones from

carboxylic acids.[8] The use of two equivalents of methyl lithium is critical: the first deprotonates

the carboxylic acid, while the second adds to the carbonyl, forming a stable tetrahedral

intermediate.

Materials:

3,5-Dibenzyloxybenzoic acid (1.0 eq)

Methyl lithium (2.0 eq) in a suitable ether solvent (e.g., 2 M solution)

Anhydrous Diethyl Ether

Anhydrous Tetrahydrofuran (THF)

Deionized Water

Saturated Sodium Chloride solution (Brine)

Anhydrous Sodium Sulfate

Hexane

Isopropyl ether

Procedure:

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dibenzyloxybenzoic acid (0.532

M) in a mixture of anhydrous diethyl ether and anhydrous THF.[8]

Temperature Control: Cool the rapidly stirring solution to 15-20 °C using a water bath.

Maintaining this temperature is crucial to prevent side reactions and ensure the stability of

the organolithium reagent.
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Reagent Addition: Under a positive pressure of nitrogen, add methyl lithium solution (1.06 M)

dropwise via the dropping funnel over approximately 1.5 hours, ensuring the internal

temperature does not exceed 20 °C.[8]

Reaction Completion: After the addition is complete, continue stirring the reaction mixture for

an additional 45 minutes at 10-15 °C to ensure the complete formation of the intermediate.[8]

Quenching: Slowly and carefully add deionized water to the flask, ensuring the temperature

remains below 20 °C. This step quenches the excess methyl lithium and hydrolyzes the

intermediate to form the ketone.

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and

extract it three times with diethyl ether to recover any dissolved product.[8]

Washing and Drying: Combine all organic phases and wash them four times with a saturated

sodium chloride solution to remove residual water and inorganic salts. Dry the organic layer

over anhydrous sodium sulfate.[8]

Isolation and Purification: Filter off the drying agent and concentrate the organic solution

under reduced pressure to yield a crude oil, which should slowly crystallize. Recrystallize the

crude product from an ether-hexane mixture to yield pure 3,5-Dibenzyloxyacetophenone as

an off-white solid with a melting point of 59-61 °C.[8]

Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized 3,5-Dibenzyloxyacetophenone is

essential. This is achieved through a combination of spectroscopic techniques, each providing

unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

The molecule's symmetry is evident in the ¹H NMR spectrum.
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Predicted ¹H NMR

Signals (CDCl₃)
Multiplicity Integration Assignment

~2.5 ppm Singlet 3H
Acetyl group methyl

protons (-COCH₃)

~5.1 ppm Singlet 4H

Methylene protons of

the two benzyloxy

groups (-OCH₂-)

~6.8 ppm Triplet 1H
Aromatic proton at C4

of the central ring

~7.1 ppm Doublet 2H

Aromatic protons at

C2 and C6 of the

central ring

~7.3-7.5 ppm Multiplet 10H
Aromatic protons of

the two benzyl rings

Predicted ¹³C NMR Signals (CDCl₃) Assignment

~26 ppm Acetyl methyl carbon (-COCH₃)

~70 ppm Methylene carbons (-OCH₂-)

~107-108 ppm C2, C4, C6 carbons of the central aromatic ring

~127-129 ppm Carbons of the terminal phenyl rings

~136 ppm
Quaternary C1 carbon of the terminal phenyl

rings

~140 ppm
Quaternary C1 carbon of the central aromatic

ring

~160 ppm
Quaternary C3, C5 carbons of the central

aromatic ring

~197 ppm Carbonyl carbon (C=O)
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Note: Predicted chemical shifts are based on standard values for similar functional groups.

Actual values can be confirmed via spectral databases.[9][10]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The

spectrum is dominated by a strong carbonyl stretch and signals characteristic of the ether

linkages and aromatic rings.

Expected IR Absorption

Bands
Wavenumber (cm⁻¹) Functional Group

Strong, Sharp Peak ~1685 cm⁻¹ C=O stretch (Aryl Ketone)

Medium-Strong Peaks ~3030-3100 cm⁻¹ Aromatic C-H stretch

Medium-Strong Peaks ~2850-2960 cm⁻¹
Aliphatic C-H stretch (CH₃,

CH₂)

Strong Peaks ~1580-1600 cm⁻¹ Aromatic C=C bending

Strong Peaks ~1050-1250 cm⁻¹
C-O-C stretch (Aryl-Alkyl

Ether)

Note: The carbonyl frequency is characteristic of a ketone conjugated with an aromatic ring.[11]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the

overall composition.

Molecular Ion (M⁺): A prominent peak is expected at m/z = 332.4, corresponding to the

molecular weight of C₂₂H₂₀O₃.

Key Fragmentation: The most characteristic fragmentation is the loss of a benzyl group

(C₇H₇, m/z = 91) or a benzyloxy group (C₇H₇O, m/z = 107) via cleavage of the ether bond.

The peak at m/z = 91 (tropylium ion) is often the base peak in the spectrum of benzyl-

containing compounds. Another significant fragmentation would be the loss of the acetyl

group (CH₃CO, m/z = 43).
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Applications in Pharmaceutical Research and
Development
3,5-Dibenzyloxyacetophenone is not typically an active pharmaceutical ingredient (API) itself

but serves as a high-value intermediate in the synthesis of several important APIs.[12] Its utility

stems from the stable benzyloxy protecting groups, which can be cleanly removed in a final

synthetic step via catalytic hydrogenation.

Intermediate for Bronchodilators
The compound is a documented key intermediate in the manufacturing of Terbutaline Sulphate.

[4] Terbutaline is a β₂-adrenergic receptor agonist used to treat bronchospasm associated with

asthma, bronchitis, and emphysema. The synthesis involves modification of the acetyl group of

3,5-Dibenzyloxyacetophenone, followed by deprotection of the benzyl ethers to reveal the final

3,5-dihydroxy structure essential for biological activity.

Precursor for Bioactive Natural Product Analogs
3,5-Dibenzyloxyacetophenone has been utilized in the asymmetric total synthesis of B-ring

modified analogs of (-)-epicatechin gallate.[13] These analogs are investigated for their

potential to modulate β-lactam resistance in methicillin-resistant Staphylococcus aureus

(MRSA), representing a promising avenue for developing new antibiotic adjuvants.

Broader Pharmaceutical Potential
The 3,5-dibenzyloxy aromatic motif is a building block for various therapeutic agents. It has

been cited as an intermediate in the development of pharmaceuticals for a wide range of

conditions, including obesity, diabetes, glaucoma, and inflammatory disorders.[6]

Safety and Handling
As a laboratory chemical, 3,5-Dibenzyloxyacetophenone should be handled with appropriate

care.

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating

dust.
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Personal Protective Equipment (PPE): Wear standard safety glasses, a lab coat, and

chemical-resistant gloves (e.g., nitrile).

Hazards: The compound is classified as an irritant. Avoid contact with skin and eyes. Do not

inhale the powder.[7]

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible

materials.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Chemical structure and IUPAC name of 3,5-
Dibenzyloxyacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017108#chemical-structure-and-iupac-name-of-3-5-
dibenzyloxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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